molecular formula C21H17Cl2N5OS B13380357 (4E)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380357
M. Wt: 458.4 g/mol
InChI Key: JDZOTVDKRAYXGZ-YSURURNPSA-N
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Description

The compound “(4E)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” (molecular weight: 458.36 g/mol) is a heterocyclic molecule featuring a pyrazolone core fused with a 1,3,4-thiadiazole ring. Key structural elements include:

  • A pyrazolone ring with a 2,4-dimethylphenyl group at position 2 and a methyl group at position 5, contributing to steric bulk and electronic modulation .
  • An (E)-configured imine linker between the thiadiazole and pyrazolone systems, which stabilizes the planar conformation and influences intermolecular interactions .

This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active thiadiazole and pyrazolone derivatives, such as antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula

C21H17Cl2N5OS

Molecular Weight

458.4 g/mol

IUPAC Name

4-[(E)-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-2-(2,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H17Cl2N5OS/c1-11-4-7-18(12(2)8-11)28-20(29)16(13(3)27-28)10-24-21-26-25-19(30-21)15-6-5-14(22)9-17(15)23/h4-10,27H,1-3H3/b24-10+

InChI Key

JDZOTVDKRAYXGZ-YSURURNPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Preparation of Thiadiazole Derivatives

Methodology:

Thiadiazole derivatives are often synthesized via cyclization reactions involving thiosemicarbazides or related precursors with suitable aldehydes or acids. Based on literature, including the synthesis of 1,3,4-thiadiazole derivatives, the general procedure involves:

  • Reaction of thiosemicarbazide with substituted aldehydes in an aqueous medium, often with sodium acetate as a catalyst, at room temperature to form intermediate hydrazones.
  • Cyclization of these hydrazones using iodine or other oxidizing agents in a suitable solvent like dioxane at elevated temperatures (80–85°C) to form the thiadiazole ring.

Representative Reaction:

Thiosemicarbazide + substituted aldehyde → Hydrazone intermediate → Cyclization with iodine → 1,3,4-Thiadiazole derivative

Key Conditions:

Step Solvent Catalyst Temperature Duration
Hydrazone formation Water Sodium acetate Room temperature 1–2 hours
Cyclization 1,4-Dioxane Iodine 80–85°C 4–6 hours

Synthesis of the Pyrazolone Framework

The pyrazolone core, specifically 2,4-dihydro-3H-pyrazol-3-one derivatives, are synthesized via:

  • Condensation of hydrazines or hydrazides with β-dicarbonyl compounds
  • Cyclization under acidic or basic conditions to form the pyrazolone ring

Typical Procedure:

  • Reacting ethyl acetoacetate with hydrazine hydrate under reflux in ethanol or acetic acid yields the pyrazolone ring.
  • Functionalization at the 3-position with various substituents, such as aromatic groups, is achieved through nucleophilic substitution or condensation reactions.

Formation of the Schiff Base Linkage

The key step involves forming the imine (Schiff base) linkage between the pyrazolone derivative and the thiadiazole intermediate:

  • Reacting the pyrazolone derivative containing an active methylene group with the amino group of the thiadiazole derivative.
  • The reaction typically occurs in ethanol or methanol with catalytic amounts of acetic acid to facilitate condensation at ambient or slightly elevated temperatures.

Reaction Conditions:

Step Solvent Catalyst Temperature Duration
Schiff base formation Ethanol Acetic acid Room temperature 4–8 hours

Summary of the Synthetic Route

Step Description Reagents Conditions Purpose
1 Synthesis of thiadiazole core Thiosemicarbazide + aldehyde Aqueous, room temp Heterocycle formation
2 Pyrazolone synthesis Ethyl acetoacetate + hydrazine Reflux Pyrazolone core
3 Schiff base formation Pyrazolone + thiadiazole Ethanol, acetic acid Linkage formation
4 Substituent modifications Aromatic aldehydes/acid derivatives Reflux or room temp Final functional groups

Data Tables

Table 1: General Reaction Conditions for Thiadiazole Derivatives

Reaction Step Reagents Solvent Catalyst Temperature Time
Hydrazone formation Thiosemicarbazide + aldehyde Water Sodium acetate Room temperature 1–2 hours
Cyclization Hydrazone + iodine 1,4-Dioxane - 80–85°C 4–6 hours

Table 2: Typical Conditions for Pyrazolone Synthesis

Step Reagents Solvent Catalyst Temperature Time
Pyrazolone formation Ethyl acetoacetate + hydrazine hydrate Ethanol - Reflux 3–4 hours

Chemical Reactions Analysis

Types of Reactions

4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding amines.

Scientific Research Applications

Here's what can be gathered from the search results:

1,3,4-Thiadiazole is a heterocyclic compound with a wide range of biological activities, and many derivatives have been synthesized and studied .

Synthesis Methods

  • Cyclization of Thiosemicarbazides Thiosemicarbazides, obtained from heterocyclic amines, are treated with monochloracetyl chloride to form 2-R-5-chloromethyl-1,3,4-thiadiazoles via a ring-closing reaction .
  • Reaction of Sulfinylbis(2,4-dihydroxythiobenzoyl) with Thiosemicarbazides Reacting sulfinylbis(2,4-dihydroxythiobenzoyl) with thiosemicarbazides yields 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole .
  • Reaction of 2-amino-5-substituted-aryl-1,3,4-thiadiazole with Aldehydes Schiff bases are prepared by reacting 2-amino-5-substituted-aryl-1,3,4-thiadiazole with appropriate aldehydes .

Biological Activities

  • Some N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides exhibit analgesic and anti-inflammatory activities .
  • Certain 2-[2-{2-(Substitutedphenyl)-4-oxo-5-(substitutedaryliden)-1,3-thiazolidin}-acetylimino]-mercapto-5-methyl-1,3,4-thiadiazoles show antibacterial and antifungal activity .

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a specific 1,3,4-thiadiazole derivative with a PubChem CID of 182638 . It has the molecular formula C8H5Cl2N3S and a molecular weight of 246.12 g/mol . Synonyms include 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and 1,3,4-Thiadiazol-2-amine, 5-(2,4-dichlorophenyl)- .

Potential Applications and Further Research

Given the information on related compounds, the target compound might have potential applications in various fields:

  • Medicinal Chemistry As a thiadiazole derivative, it could be investigated for various biological activities, such as analgesic, anti-inflammatory, antibacterial, and antifungal properties .
  • Pharmaceutical Research The compound could serve as a building block for synthesizing more complex molecules with potential therapeutic applications .
  • Agrochemicals Similar compounds have shown anti-plant-virus potency, suggesting a possible application in crop protection .

Further research would be needed to explore the specific properties and applications of the target compound. This could involve:

  • Synthesizing the compound using known methods for thiadiazole derivatives .
  • Characterizing its physical and chemical properties .
  • Evaluating its biological activity through in vitro and in vivo studies .
  • Exploring its potential applications in various fields, such as medicine, agriculture, and materials science .

Mechanism of Action

The mechanism of action of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Drug-Likeness : The target compound’s high molecular weight (458.36 g/mol) may limit oral bioavailability, contrasting with smaller analogs like (273.24 g/mol) that comply with Lipinski’s rule .

Methyl and dimethylphenyl groups contribute to steric hindrance, possibly affecting binding to biological targets .

Crystallographic Data : The planar thiadiazole ring in (mean deviation: 0.0042 Å) suggests structural rigidity, a feature likely shared by the target compound .

Hydrogen Bonding and Solubility

  • The target compound’s imine linker and amino group may participate in hydrogen bonding, though its high lipophilicity (due to dichlorophenyl and dimethylphenyl groups) likely reduces aqueous solubility compared to hydroxyl-containing analogs (e.g., ).
  • In contrast, compounds like form extensive hydrogen-bonded networks (e.g., N–H···O/S interactions), improving crystallinity and solubility .

Biological Activity

The compound (4E)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one belongs to a class of pyrazole-thiadiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antiparasitic agent and its broader pharmacological properties.

Structure and Properties

The compound features a complex structure that includes:

  • A thiadiazole ring , which is known for its biological activity.
  • A pyrazole moiety , which contributes to its pharmacological effects.
  • Chlorophenyl and dimethylphenyl substituents that enhance its lipophilicity and biological interactions.

Antiparasitic Activity

Recent studies have highlighted the compound's promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. The following findings summarize its antiparasitic effects:

  • Cellular Models : The compound was evaluated in cellular models predictive of efficacy against T. cruzi. It exhibited significant activity against intracellular amastigotes and trypomastigotes, with notable structural effects observed at the ultrastructural level, including detachment of the flagellum from the parasite body .
  • Efficacy in 3D Cardiac Microtissues : In advanced models such as 3D cardiac microtissues, the compound demonstrated potent antiparasitic activity and significantly reduced parasite load. However, it did not prevent parasite recrudescence after washout assays .

Cytotoxicity

The cytotoxicity of the compound was assessed using mammalian cell lines. The results indicated low toxicity levels, with a CC₅₀ value greater than 500 µM across various derivatives tested. This suggests a favorable safety profile for further development .

Comparative Biological Activity

To provide context for its biological activity, the following table compares the antiparasitic activity of various pyrazole-thiadiazole derivatives:

Compound IDIC₅₀ (µM)Activity TypeNotes
1c21.71TrypomastigotesMost active derivative
1l53.03TrypomastigotesLess active than 1c
2kNot reportedAmastigotesSignificant reduction in load

The mechanism through which this compound exerts its antiparasitic effects may involve interaction with specific structural proteins or regulatory enzymes within T. cruzi. The observed ultrastructural changes suggest that it may disrupt critical cellular processes necessary for parasite survival .

Broader Pharmacological Properties

Beyond its antiparasitic activity, compounds similar to this compound have been reported to exhibit various biological activities including:

  • Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Potential as cyclooxygenase inhibitors.
  • Antioxidant : Exhibiting significant free radical scavenging abilities .

Q & A

Q. What are the established synthetic protocols for preparing the target compound, and how can intermediates be validated?

The synthesis involves multistep reactions, including condensation of thiadiazole derivatives with pyrazolone precursors. A common approach is to react substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) with thioacetamide derivatives to form thiadiazole intermediates, followed by coupling with a pyrazolone scaffold via Schiff base formation. For validation, intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. For example, analogous thiadiazole syntheses employ hydrogenation steps and recrystallization (e.g., ethanol/DMF mixtures) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and C=N (1600–1680 cm⁻¹) in the pyrazolone and thiadiazole moieties .
  • NMR Spectroscopy : 1H NMR resolves aromatic protons (δ 6.5–8.5 ppm for dichlorophenyl groups) and methylidene protons (δ 8.0–8.5 ppm for E-configuration). 13C NMR confirms carbonyl (δ 170–180 ppm) and thiadiazole carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns from chlorine substituents .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or E/Z isomerism) be resolved experimentally?

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to determine absolute configuration and confirm the (4E) stereochemistry. SHELX workflows are robust for resolving tautomeric equilibria in heterocyclic systems .
  • NOESY NMR : Detect spatial proximity between methylidene protons and aromatic groups to distinguish E/Z isomers. For example, cross-peaks between the methylidene proton and 2,4-dimethylphenyl groups support the E-configuration .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize parameters like temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., CuSO4/ascorbate for click chemistry). Flow chemistry systems can enhance reproducibility for sensitive intermediates .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF (1:1) to remove byproducts like unreacted thiadiazole precursors .

Q. How should contradictions between computational predictions and experimental data (e.g., spectral shifts or reactivity) be analyzed?

  • DFT Calculations : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to identify discrepancies caused by solvation effects or conformational flexibility. For example, deviations in carbonyl shifts may arise from hydrogen bonding in polar solvents .
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. If computational models predict alternative intermediates, validate via LC-MS trapping experiments .

Methodological Considerations

Q. What are the best practices for assessing biological activity while minimizing false positives?

  • Dose-Response Curves : Test the compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC50 values. Include controls for thiadiazole-related cytotoxicity .
  • Selectivity Screening : Use panels of related enzymes or cell lines to rule off-target effects. For example, compare activity against both bacterial and mammalian homologs if studying antimicrobial properties .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the thiadiazole ring) .
  • Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent oxidation. Stability data should confirm >95% purity after 6 months at –20°C .

Data Analysis and Reporting

Q. How should crystallographic data be interpreted and reported to meet journal standards?

  • CIF Validation : Use checkCIF (via IUCr) to resolve alerts like missed symmetry or displacement parameter errors. Include thermal ellipsoid plots and H-bonding tables in supplementary materials .
  • Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) with deposition numbers referenced in the manuscript .

Q. What statistical methods are appropriate for analyzing biological or catalytic activity data?

  • ANOVA : Compare mean activity across experimental groups (e.g., different substituents on the pyrazolone ring). Post-hoc tests (Tukey’s HSD) identify significant differences (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., IC50, solubility, logP) to identify structure-activity trends .

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